molecular formula C21H21BrN2O2S B11600899 (5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11600899
M. Wt: 445.4 g/mol
InChI Key: YROIUGWQMYQTMK-PDGQHHTCSA-N
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Description

(5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone ring, introduction of the bromine atom, and the final coupling reactions to attach the methylidene and propyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, leading to various biological effects.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound’s unique properties make it suitable for use in materials science, including the development of new polymers or coatings with specific characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives with varying substituents. Examples include:

  • (5Z)-5-({5-CHLORO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-({5-FLUORO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific substituents, which confer distinct chemical and biological properties. These differences make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21BrN2O2S

Molecular Weight

445.4 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H21BrN2O2S/c1-3-10-24-20(25)18(23-21(24)27)12-16-11-17(22)8-9-19(16)26-13-15-6-4-14(2)5-7-15/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,27)/b18-12-

InChI Key

YROIUGWQMYQTMK-PDGQHHTCSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)NC1=S

Origin of Product

United States

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